
1-Hexylpyridin-1-ium-3-carboxamide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylpyridin-1-ium-3-carboxamide;bromide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a bromine complexing agent in redox flow batteries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hexylpyridin-1-ium-3-carboxamide;bromide can be synthesized through a microwave-assisted method, which is both efficient and eco-friendly. The synthesis involves the reaction of hexylpyridine with bromine under microwave irradiation, resulting in high yields and purity . This method is preferred over classical solvothermal methods due to its shorter reaction times and elimination of the need for solvents or inert atmospheres .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale microwave reactors to ensure consistent quality and high throughput. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexylpyridin-1-ium-3-carboxamide;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Hexylpyridin-1-ium-3-carboxamide;bromide has several scientific research applications:
Chemistry: It is used as a bromine complexing agent in redox flow batteries, particularly in hydrogen bromine flow batteries, to reduce bromine vapor pressure and improve battery performance
Biology: The compound’s ionic nature makes it useful in studying ion transport and membrane interactions.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the synthesis of other ionic liquids and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-Hexylpyridin-1-ium-3-carboxamide;bromide involves its ability to form stable complexes with bromine and other molecules. The pyridinium ring interacts with bromine through electrostatic and van der Waals forces, stabilizing the bromine in a less volatile form . This interaction is crucial in applications like redox flow batteries, where it helps to maintain the efficiency and safety of the system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethylpyridin-1-ium bromide: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.
1-Butylpyridin-1-ium bromide: Another variant with a different alkyl chain length, affecting its solubility and reactivity.
1-Hexyl-3-methylimidazol-1-ium bromide: A related compound with an imidazolium core, used in similar applications but with distinct chemical behavior.
Uniqueness
1-Hexylpyridin-1-ium-3-carboxamide;bromide is unique due to its specific alkyl chain length and functional groups, which confer distinct properties such as higher thermal stability and better complexing ability with bromine. These characteristics make it particularly suitable for use in high-performance redox flow batteries and other advanced applications.
Propriétés
IUPAC Name |
1-hexylpyridin-1-ium-3-carboxamide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.BrH/c1-2-3-4-5-8-14-9-6-7-11(10-14)12(13)15;/h6-7,9-10H,2-5,8H2,1H3,(H-,13,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSHWQWOEWRTRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28356-43-6 |
Source


|
| Record name | NSC19464 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
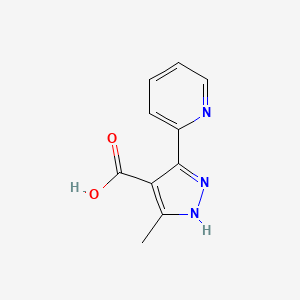
![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)
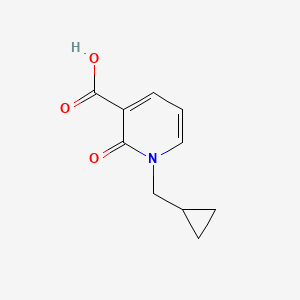
![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)

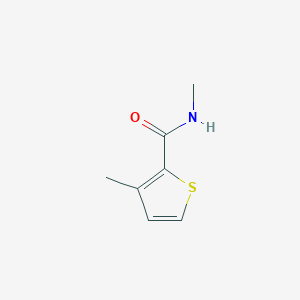
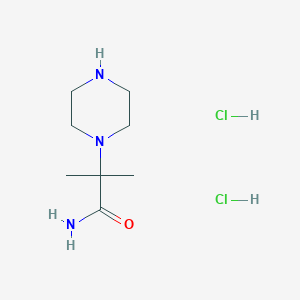
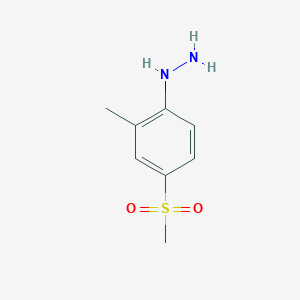

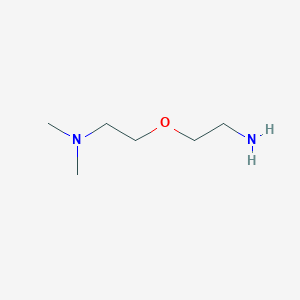
![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)


